4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid
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Overview
Description
4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid is a heterocyclic compound that features both oxazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as 3-methyl-1,2-oxazole, using reagents like acetic anhydride and a base such as pyridine.
Attachment of the Sulfanyl Group: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a catalyst like triethylamine.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxazole and pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of both oxazole and pyrimidine rings suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have explored its antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-sulfonic acid: Contains a sulfonic acid group, which may alter its solubility and reactivity.
3-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-5-carboxylic acid: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
The unique combination of oxazole and pyrimidine rings in 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-6-2-7(16-13-6)4-17-9-8(10(14)15)3-11-5-12-9/h2-3,5H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUCUOQRMRYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=NC=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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